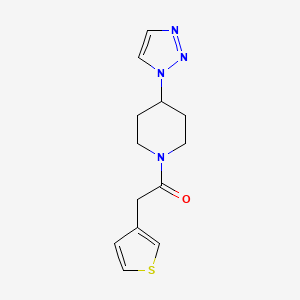

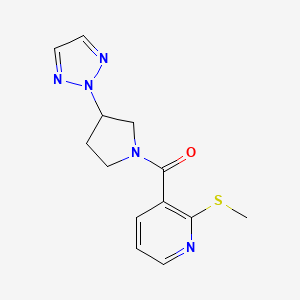

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of pyrrolidine and pyridine derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, also known as 2-(methylsulfanyl)-3-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyridine, is a molecule that incorporates a 1,2,3-triazole ring. The 1,2,3-triazole moiety is a versatile structure in medicinal chemistry due to its resemblance to the amide bond and its ability to engage in hydrogen bonding. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications.

Drug Discovery

1,2,3-Triazoles are significant in drug discovery due to their stability and diverse biological activities. They have been incorporated into various drugs, such as anticonvulsants, antibiotics, anticancer agents, and β-lactamase inhibitors . The compound could potentially be used to develop new therapeutic agents due to its structural features that allow for strong dipole moments and hydrogen bonding.

Organic Synthesis

The triazole ring is a valuable component in organic synthesis. It can serve as a scaffold for constructing complex molecules . The subject compound could be used in click chemistry reactions, a popular approach for synthesizing triazoles, to create novel organic compounds with potential applications in various fields.

Polymer Chemistry

Triazoles have applications in polymer chemistry, where they can be used to modify the properties of polymers or as monomers in polymer synthesis . The compound’s triazole ring could be utilized to enhance the thermal stability and mechanical properties of polymers.

Supramolecular Chemistry

In supramolecular chemistry, triazoles can act as ligands to form complexes with metals or as building blocks for larger structures . The compound’s triazole and pyridine moieties could engage in coordination with metal ions, leading to the formation of novel supramolecular assemblies.

Bioconjugation

Bioconjugation involves attaching a biomolecule to another molecule or surface. Triazoles are often used in this field due to their ability to form stable linkages . The compound could be employed in bioconjugation strategies to create targeted drug delivery systems or diagnostic tools.

Fluorescent Imaging

Triazoles can be part of fluorescent probes due to their electronic properties . The compound could be modified to act as a fluorescent tag in imaging applications, aiding in the visualization of biological processes.

Chemical Biology

In chemical biology, triazoles are used to explore biological systems and processes . The compound could be used to synthesize molecules that interact with enzymes or receptors, providing insights into their function and aiding in the discovery of new drugs.

Materials Science

The triazole ring’s stability and electronic properties make it useful in materials science . The compound could contribute to the development of new materials with specific electronic or optical properties.

properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-20-12-11(3-2-5-14-12)13(19)17-8-4-10(9-17)18-15-6-7-16-18/h2-3,5-7,10H,4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBHNMHGUKGPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B2921878.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide](/img/structure/B2921880.png)

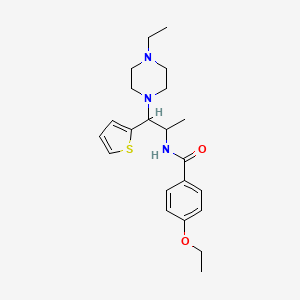

![4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2921881.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2921889.png)